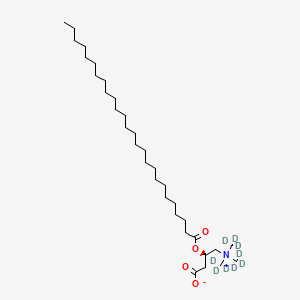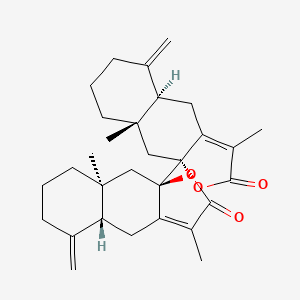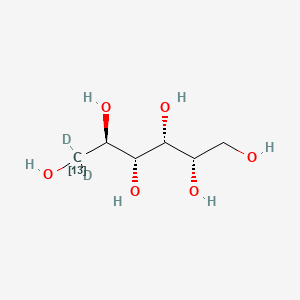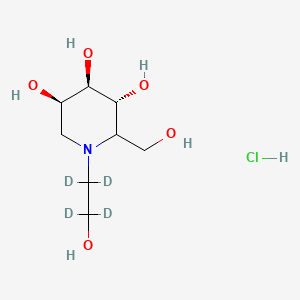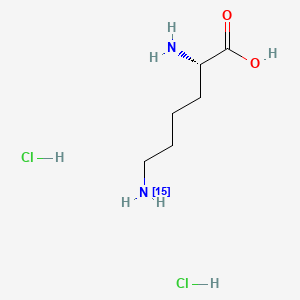
24RBPyBC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24RBPyBC is a dinucleating macrocyclic ligand that contains phenolate pyridine, bipyridine, and amino groups. It forms dinuclear iron(II) and iron(III) complexes . This compound is known for its ability to catalyze the insertion of molecular oxygen into C-H bonds, making it a valuable tool in various chemical reactions .
Métodos De Preparación
The synthesis of 24RBPyBC involves the formation of a dinuclear iron(II) complex. The reaction typically takes place in an acetonitrile solvent system containing pyridine and in the presence of hydrogen sulfide as a two-electron reductant . The exact synthetic routes and industrial production methods are not extensively detailed in the available literature, but the compound’s preparation involves standard organic synthesis techniques and careful control of reaction conditions to ensure the formation of the desired macrocyclic ligand .
Análisis De Reacciones Químicas
24RBPyBC undergoes several types of chemical reactions, including:
Oxidation: The compound reacts with molecular oxygen to catalyze the insertion of oxygen into C-H bonds.
Reduction: Hydrogen sulfide is used as a two-electron reductant in the reaction system.
Substitution: The presence of pyridine in the solvent system suggests that substitution reactions may also occur.
Common reagents and conditions used in these reactions include acetonitrile as the solvent, pyridine as a coordinating ligand, and hydrogen sulfide as a reductant . The major products formed from these reactions are typically oxygenated organic compounds, such as the oxidation products of adamantane .
Aplicaciones Científicas De Investigación
24RBPyBC has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 24RBPyBC involves the formation of a dinuclear iron(II) complex, which reacts with molecular oxygen. This reaction catalyzes the insertion of oxygen into C-H bonds, resulting in the formation of oxygenated organic compounds . The molecular targets and pathways involved include the coordination of iron ions with the macrocyclic ligand and the activation of molecular oxygen for subsequent insertion into C-H bonds .
Comparación Con Compuestos Similares
24RBPyBC is unique due to its specific combination of phenolate pyridine, bipyridine, and amino groups, which allow it to form stable dinuclear iron complexes . Similar compounds include other dinucleating macrocyclic ligands that form metal complexes, such as:
This compound analogs: Compounds with similar structures but different substituents on the macrocyclic ligand.
Other macrocyclic ligands: Compounds that form dinuclear metal complexes with different metals or ligands.
These similar compounds may share some catalytic properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound in its ability to catalyze oxygen insertion into C-H bonds .
Propiedades
Fórmula molecular |
C32H38N6O2 |
|---|---|
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
7,23-dimethyl-3,11,19,27,33,35-hexazapentacyclo[27.3.1.15,9.113,17.121,25]hexatriaconta-1(33),5,7,9(36),13(35),14,16,21(34),22,24,29,31-dodecaene-34,36-diol |
InChI |
InChI=1S/C32H38N6O2/c1-21-9-23-13-33-17-27-5-3-7-29(37-27)19-35-15-25-11-22(2)12-26(32(25)40)16-36-20-30-8-4-6-28(38-30)18-34-14-24(10-21)31(23)39/h3-12,33-36,39-40H,13-20H2,1-2H3 |
Clave InChI |
FWSXILLPHLXROP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)CNCC3=NC(=CC=C3)CNCC4=CC(=CC(=C4O)CNCC5=CC=CC(=N5)CNC2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


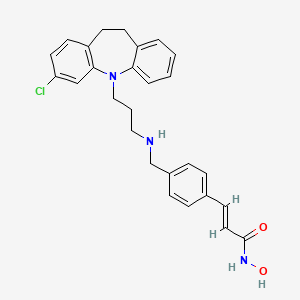
![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)
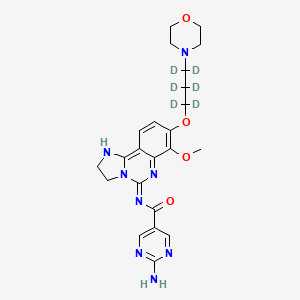

![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
